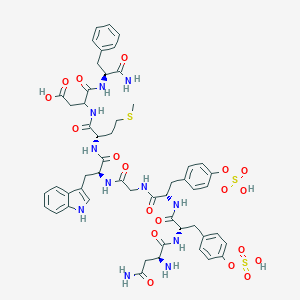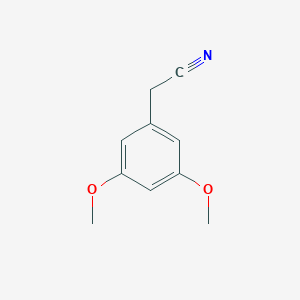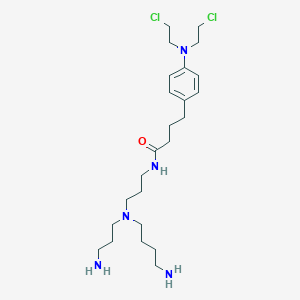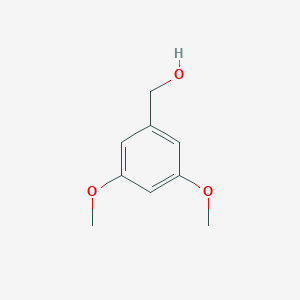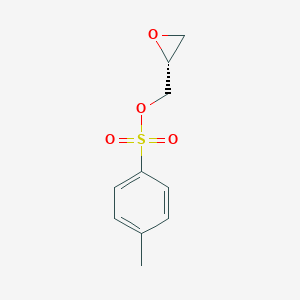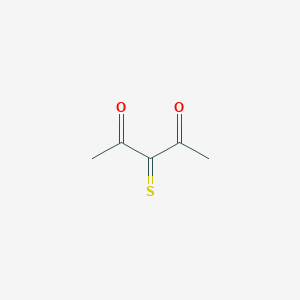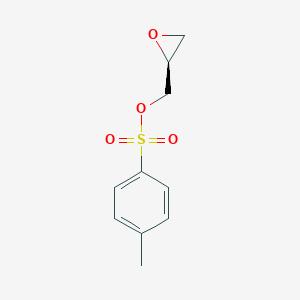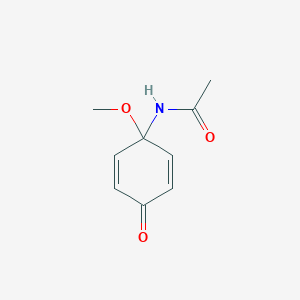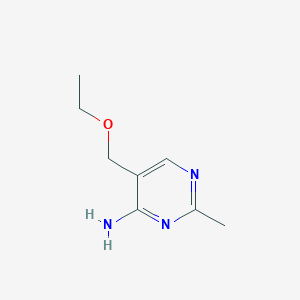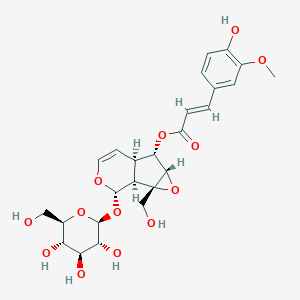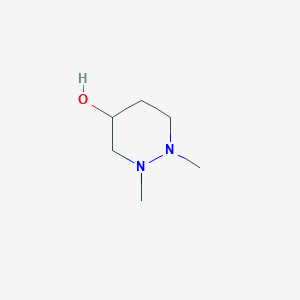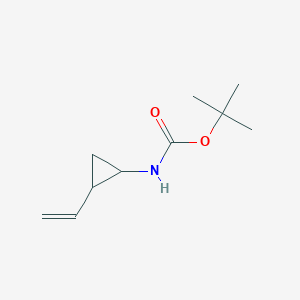
Pantoprazole Sulfone
Übersicht
Beschreibung
Pantoprazole is a substituted benzimidazole derivative and an irreversible proton pump inhibitor (PPI) used for the treatment of acid-related gastrointestinal diseases such as gastroesophageal reflux disease (GORD), duodenal and gastric ulcers, and Zollinger-Ellison syndrome. It functions by inhibiting the gastric (H+,K+)-ATPase, which is the final step in the acid secretion process of the stomach parietal cells .
Synthesis Analysis
The synthesis of pantoprazole involves the formation of a cyclic sulfenamide from a (pyridylmethyl)sulfinyl]benzimidazole precursor, which is activated by acid. The introduction of specific substituents, such as a 3-methoxy group, has been shown to enhance the stability and potency of the resulting compounds. Pantoprazole was selected as a clinical candidate due to its high (H+,K+)-ATPase inhibitory activity and stability at neutral pH . An improved single-pot synthesis method has been developed to produce pantoprazole substantially free from sulfone impurity, which is a potential byproduct of the synthesis process . Additionally, (S)-pantoprazole can be prepared using a catalytic asymmetric oxidation reaction, yielding a product with high optical and chemical purity .
Molecular Structure Analysis
Pantoprazole's molecular structure is characterized by a pyridinyl-2-methylenesulfinyl-2-benzimidazole framework. The presence of different functional substituents on the benzimidazole ring system is critical for its pharmacological activity. The structural identification and characterization of pantoprazole's impurities have been conducted using high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), with further confirmation by single crystal X-ray diffraction (XRD) studies .
Chemical Reactions Analysis
Pantoprazole inhibits the gastric H+/K(+)-ATPase by accumulating in the acid space generated by the pump and converting to a cationic sulfenamide, which then reacts with cysteines in the extracytoplasmic space of the enzyme. This binding blocks the conformation necessary for phosphorylation by ATP, thus inhibiting acid secretion . Pantoprazole's stability and reactivity are influenced by the pH, with a higher stability at moderately acidic pH values .
Physical and Chemical Properties Analysis
Pantoprazole has an absolute bioavailability of 77% when administered orally and exhibits linear pharmacokinetics. It is extensively metabolized in the liver, with a serum elimination half-life of about 1.1 hours. The pharmacokinetics are not significantly affected by renal failure or age, although there is a decreased rate of metabolism in patients with severe liver cirrhosis. Pantoprazole is also well-tolerated and has minimal potential for drug interactions . In addition to its medical applications, pantoprazole sodium has been tested as a corrosion inhibitor for zinc in acidic solutions, showing effective inhibition in 1M HClO4 . A kinetic spectrophotometric method has been developed for the analysis of pantoprazole in commercial dosage forms, based on the oxidation of pantoprazole with Fe(III) .
Wissenschaftliche Forschungsanwendungen
Improved Synthesis Process
Research by Mathad et al. (2004) explored an enhanced, single-pot synthesis method for Pantoprazole that significantly reduces sulfone impurity production. This study presents a simplified approach, improving the purity and yield of Pantoprazole, a drug used for treating gastric acid-related diseases, by minimizing the generation of Pantoprazole sulfone as an impurity (Mathad et al., 2004).
Pharmacokinetics in Animal Models
Smith et al. (2021) investigated the pharmacokinetics of Pantoprazole and its metabolite, Pantoprazole sulfone, in goats following intravenous administration. The study aimed to understand the drug's metabolism and its efficacy in treating abomasal ulceration in goats, providing insights into the pharmacokinetic parameters and metabolism of Pantoprazole and its sulfone metabolite in animal models (Smith et al., 2021).
Enteric Drug Delivery Systems
Raffin et al. (2006) discussed the development of sodium Pantoprazole-loaded enteric microparticles prepared by spray drying, emphasizing the necessity of enteric delivery systems for Pantoprazole's effective oral administration due to its activation mechanism within gastric parietal cells. This study highlights the considerations and outcomes of producing Pantoprazole microparticles under various conditions, aiming for optimal encapsulation efficiency and gastro-resistance (Raffin et al., 2006).
Corrosion Inhibition Properties
Saadawy (2018) explored the potential of Pantoprazole Sodium as a corrosion inhibitor for zinc in acidic solutions, demonstrating its effectiveness particularly in 1M HClO4. The study provides insights into the chemical interaction and efficiency of Pantoprazole Sodium in corrosion inhibition, which could have implications for its industrial applications beyond its medical use (Saadawy, 2018).
Safety And Hazards
Pantoprazole may cause some unwanted effects. Although not all of these side effects may occur, if they do occur they may need medical attention . It may be harmful if swallowed and is a possible carcinogen . Accidental ingestion may cause effects similar to those seen in clinical use . Adverse effects most commonly reported in clinical use include headache, diarrhea, nausea, and flatulence . It may cause a mild skin rash .
Eigenschaften
IUPAC Name |
6-(difluoromethoxy)-2-[(3,4-dimethoxypyridin-2-yl)methylsulfonyl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-19-12(14(13)25-2)8-27(22,23)16-20-10-4-3-9(26-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJYMBZQIJDMMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60155666 | |
| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pantoprazole Sulfone | |
CAS RN |
127780-16-9 | |
| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127780169 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Difluoromethoxy-2-((3,4 dimethoxy-2-pyridyl)methylsulfonyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60155666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PANTOPRAZOLE SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OLW375VGE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



